![molecular formula C15H17NO4 B1445233 1-Cyclopropyl-2-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 1239841-29-2](/img/structure/B1445233.png)
1-Cyclopropyl-2-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
The compound “1-Cyclopropyl-2-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid” is a complex organic molecule. It contains a cyclopropyl group (a three-membered carbon ring), a methoxyphenyl group (a phenyl ring with a methoxy substituent), and a 5-oxopyrrolidine-3-carboxylic acid group (a five-membered nitrogen-containing ring with a ketone and a carboxylic acid functional group) .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the cyclopropyl ring, the introduction of the methoxyphenyl group, and the construction of the 5-oxopyrrolidine-3-carboxylic acid moiety. Unfortunately, without specific literature sources, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the cyclopropyl ring, the phenyl ring, and the 5-oxopyrrolidine ring. The methoxy group on the phenyl ring and the carboxylic acid group on the pyrrolidine ring would be key functional groups. These groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The carboxylic acid group could participate in acid-base reactions, esterification reactions, and amide formation reactions. The methoxy group could potentially undergo demethylation under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of polar functional groups (like the carboxylic acid) and aromatic systems (like the phenyl ring) would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis of Cyclopropanones
Cyclopropanones: are compounds that have garnered interest due to their novel behavior and reactivity. The synthesis of cyclopropanones, such as 1-Cyclopropyl-2-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid , can be challenging due to their reactivity, especially towards nucleophiles . Research into the synthesis of these compounds can provide insights into their potential applications in creating new organic molecules with unique properties.
Nucleophilic Additions
The compound’s structure suggests that it could be susceptible to nucleophilic additions due to the presence of a reactive carbonyl group. This characteristic could be exploited in the synthesis of new pharmaceuticals or in the study of reaction mechanisms .
Diels-Alder Reactions
The cyclopropane ring in the compound may participate in Diels-Alder reactions . This type of reaction is a cornerstone in synthetic organic chemistry, allowing for the construction of complex structures from simpler precursors .
Biological Activity of Indole Derivatives
Indole derivatives, which share structural similarities with the compound , have been shown to possess significant biological activities. Research into the biological potential of 1-Cyclopropyl-2-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid could uncover new therapeutic applications .
Electrophilic Ring Opening
The compound’s structure indicates a potential for electrophilic ring opening, which could be valuable in the study of reaction pathways and the development of new synthetic methodologies .
Development of Organic Synthesis Methodologies
The unique structure of 1-Cyclopropyl-2-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid could lead to the development of novel organic synthesis methodologies. Research in this area could expand the toolkit available to chemists for creating new compounds with desired properties .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-cyclopropyl-2-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-20-11-4-2-3-9(7-11)14-12(15(18)19)8-13(17)16(14)10-5-6-10/h2-4,7,10,12,14H,5-6,8H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJPQWVXKXAHGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C(CC(=O)N2C3CC3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-2-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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